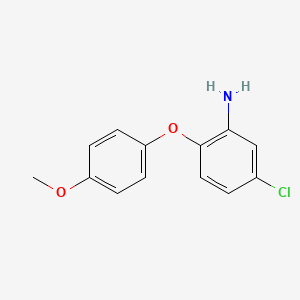![molecular formula C18H18N4O3S2 B2903990 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2109232-61-1](/img/structure/B2903990.png)
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiadiazole core, which is known for its electron-accepting properties, and a pyridin-4-yloxy group, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents under acidic conditions.
Introduction of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an appropriate leaving group on the benzothiadiazole core.
Formation of the Azabicyclo[3.2.1]octane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane ring system, which can be achieved through intramolecular cyclization reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiadiazole core or the pyridin-4-yloxy group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, electrophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole core or the pyridin-4-yloxy group.
科学的研究の応用
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study various biological processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its unique structural features may allow for the targeting of specific biological pathways.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用機序
The mechanism of action of 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
類似化合物との比較
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride: This compound shares the azabicyclo[3.2.1]octane ring system but lacks the benzothiadiazole core and sulfonyl group.
1-[3-(3-phenylprop-2-ynyl)-3,8-diazabicyclo[3.2.1]oct-8-yl]propan-1-one: This compound has a similar azabicyclo[3.2.1]octane ring system but differs in the functional groups attached to it.
4-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines: These compounds share the azabicyclo[3.2.1]octane ring system but have different core structures and functional groups.
The uniqueness of this compound lies in its combination of the benzothiadiazole core, pyridin-4-yloxy group, azabicyclo[3.2.1]octane ring system, and sulfonyl group, which together confer unique chemical and biological properties.
特性
IUPAC Name |
4-[(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c23-27(24,17-3-1-2-16-18(17)21-26-20-16)22-12-4-5-13(22)11-15(10-12)25-14-6-8-19-9-7-14/h1-3,6-9,12-13,15H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAUCFJVXPMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=NSN=C43)OC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B2903908.png)

![(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B2903912.png)
![N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2903913.png)
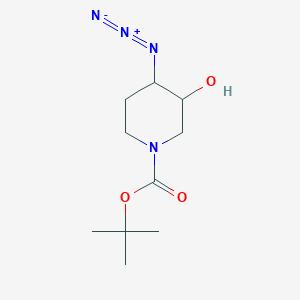
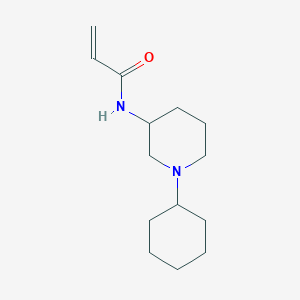
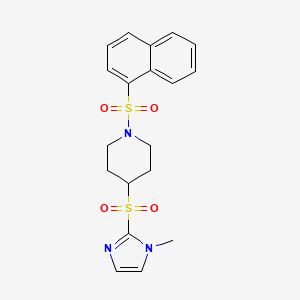
![3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B2903919.png)
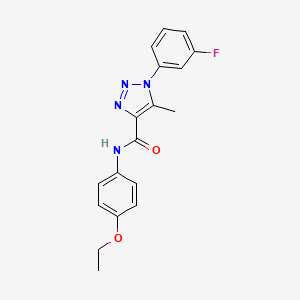
![tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2903921.png)
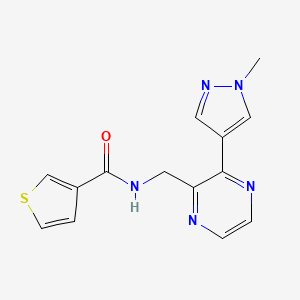
![1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2903928.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2903929.png)
